![molecular formula C19H27NO3 B3049086 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 19328-35-9](/img/structure/B3049086.png)
3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Vue d'ensemble
Description
This compound is a substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol . It is an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . It has been used as a drug for decades .
Synthesis Analysis
The synthesis of this compound is described in a class of DPP-IV inhibitors based on aminobenzo[a]quinolizines . One representative thereof, carmegliptin (8p), was chosen for clinical development .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrido[2,1-a]isoquinolin-2-ol core structure, with a 3-butyl and two methoxy groups attached .Applications De Recherche Scientifique
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor
This compound is known to be an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine from cellular cytosol into synaptic vesicles. Inhibition of VMAT2 can affect the release of these neurotransmitters, which can have various therapeutic implications.
Treatment of Hyperkinetic Movement Disorders
The compound has been found to have utility in treating a variety of disorders, including the family of hyperkinetic movement disorders . These disorders, which include conditions like Huntington’s disease and tardive dyskinesia, are characterized by an excess of involuntary movements. By inhibiting VMAT2, this compound can help regulate neurotransmitter levels and potentially alleviate these symptoms.
Mécanisme D'action
Target of Action
The primary target of 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles.
Mode of Action
As an inhibitor of VMAT2, this compound prevents the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition disrupts the storage of these neurotransmitters and their subsequent release into the synapse, which can alter neurotransmission.
Result of Action
The inhibition of VMAT2 by this compound can lead to a decrease in the release of monoamine neurotransmitters into the synapse . This can result in altered neurotransmission, potentially leading to various neurological effects. The specific molecular and cellular effects would likely depend on the particular neural pathways involved and the extent of VMAT2 inhibition.
Orientations Futures
The future directions for research on this compound could include further exploration of its mechanism of action, potential therapeutic applications, and methods for its synthesis. Given its role as a VMAT2 inhibitor, it may have potential for use in treating disorders related to neurotransmitter imbalance .
Propriétés
IUPAC Name |
3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDIPZOEHIFPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311903 | |
| Record name | NSC247052 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
CAS RN |
19328-35-9 | |
| Record name | NSC247052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC247052 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



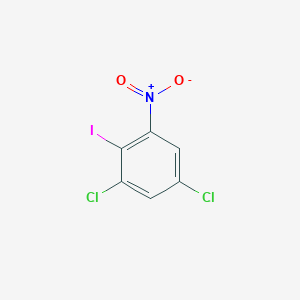
![Phosphine, tris[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B3049004.png)
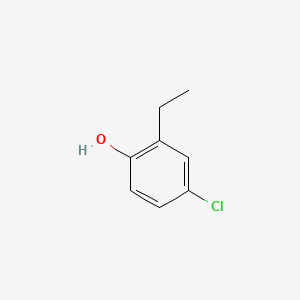
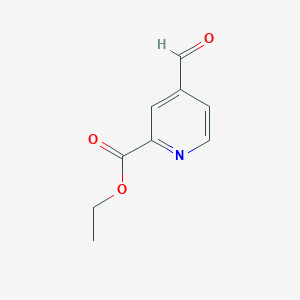


![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)
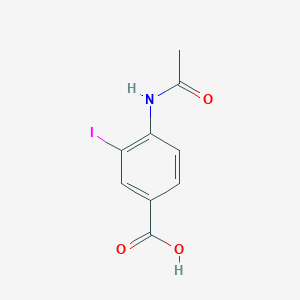

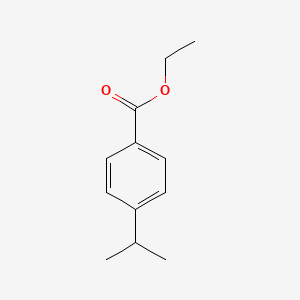


![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)